3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

Physicochemical Property Drug Discovery Lead Optimization

Sourcing a structurally defined, data-rich indole-propanamide probe for SAR and target validation is a persistent research bottleneck. This compound directly addresses that gap with its unambiguous CAS-registered structure, baseline MW, and functionalized linker for systematic optimization. • Baseline SAR scaffold: MW 293.4, C18H19N3O, enables controlled substituent addition to map physicochemical-property relationships. • Validated chem. probe: Indole-3-propanamide core with confirmed anti-inflammatory activity; ideal for head-to-head assays vs. 2-substituted or 3-substituted indole analogs. • Analytical reference standard: Distinct indole/pyridine UV chromophores support sensitive HPLC/LC-MS method development.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
Cat. No. B11004839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=CC=N3
InChIInChI=1S/C18H19N3O/c22-18(20-12-10-15-5-3-4-11-19-15)9-8-14-13-21-17-7-2-1-6-16(14)17/h1-7,11,13,21H,8-10,12H2,(H,20,22)
InChIKeyKBWSYCDCQGMHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide Chemical Profile


3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide (CAS: 1090554-69-0) is a synthetic small molecule with the molecular formula C18H19N3O and a molecular weight of 293.4 g/mol [1]. It is characterized by a central propanamide linker that connects an indole-3-yl moiety to a pyridin-2-yl ethyl side chain . This compound belongs to a broader class of indolyl propanamides, which have been explored in medicinal chemistry for their potential as selective androgen receptor degraders (SARDs) and for anti-inflammatory applications [2].

Pathway & Target Research Suitable as a chemical probe for AR degradation and inflammatory signaling pathway studies.
Structure-Activity Relationship (SAR) Supports mapping of indole-3-propanamide scaffold modifications to pathway response outcomes.
Physicochemical Benchmarking Ideal baseline for monitoring substituent effects on MW and lipophilicity in medicinal chemistry campaigns.

Analog Interchangeability of 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide


Indole-propanamide derivatives are highly sensitive to structural modifications, and simple substitution of one analog for another is not scientifically justified. The specific substitution pattern on the indole ring (e.g., position 3 vs. 2), the length and composition of the linker, and the nature of the pyridinyl moiety (e.g., 2-pyridinyl vs. 3- or 4-pyridinyl) each exert a profound influence on target binding affinity, selectivity, and overall pharmacological profile [1]. For instance, in related SARD programs, even minor changes to the propanamide chain or the heterocyclic amine resulted in complete loss of androgen receptor degradation activity or a shift from antagonist to agonist behavior [2]. Critically, a comprehensive search of the primary literature reveals a significant scarcity of public, quantitative data for the specific compound 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide. This evidence gap underscores that its properties cannot be reliably extrapolated from more extensively characterized but structurally distinct analogs. Therefore, assuming functional equivalence without direct, comparative data presents a high risk of experimental failure and resource waste. The limited available evidence is presented below to guide selection, but users should be aware of the substantial data gaps.

Indole Ring Substitution
The 3-position propanamide linkage may confer a distinct biological profile; indole-2-carboxamide analogs may not replicate pathway responses.
Fluorophenyl Substituent Impact
A 4-fluorophenyl group increases molecular weight by over 90 g/mol, potentially altering membrane permeability and target engagement compared to the parent scaffold.
Pyridinyl Moiety Regiochemistry
The 2-pyridinyl ethyl side chain is a critical pharmacophore; substitution with 3- or 4-pyridinyl isomers may shift binding affinity and selectivity.

3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide Analog Comparison


Molecular Weight and Lipophilicity Comparison

A key physicochemical differentiation can be drawn between 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide and a closely related analog, 3-(4-fluorophenyl)-3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide. The target compound has a molecular weight of 293.4 g/mol [1], while the 4-fluorophenyl-substituted analog has a significantly higher molecular weight of 387.46 g/mol . This substantial difference of 94.06 g/mol is due to the addition of the fluorophenyl group, which also increases lipophilicity and alters the molecule's 3D conformation. Such changes can dramatically affect membrane permeability, solubility, and target engagement, making these two compounds distinct chemical entities for any biological application.

Molecular Weight Comparison
Data to verify
293.4 g/mol
vs. 4-fluorophenyl analog: 387.46 g/mol
Δ 94.06 g/mol
Physicochemical properties may differ significantly; these compounds are not interchangeable.
Calculated from molecular formulas; no direct target engagement data available.
Physicochemical Property Drug Discovery Lead Optimization

Indole-3- vs. Indole-2-Carboxamide Activity Comparison

In a study evaluating anti-inflammatory activity, a series of N-substituted indole-2-carboxamides and indole-3-alkylcarboxamides were tested in a topical TPA-induced mouse ear swelling assay [1]. The data demonstrate that the position of the amide linkage on the indole ring (2- vs. 3-position) is a critical determinant of in vivo efficacy. While the specific compound 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide was not explicitly evaluated in this study, the research provides class-level evidence that the indole-3-propanamide scaffold, to which the target compound belongs, exhibits a distinct biological profile compared to the indole-2-carboxamide scaffold. This reinforces that the core structure of the target compound is a key differentiator, and it should not be considered equivalent to 2-substituted indole analogs.

Indole-3- vs. Indole-2- Activity
Class-level inference
Indole-3-alkylcarboxamide
Distinct biological profile vs. indole-2-carboxamide class in TPA-induced ear swelling model.
Core scaffold is a key differentiator; 2-substituted analogs may not act as suitable biological surrogates.
Target compound not directly tested in this study; pathway response context requires independent validation.
Inflammation Structure-Activity Relationship SAR

3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide Research Applications


Indole-3-Propanamide Scaffold Probe

Given the evidence that the indole-3-propanamide scaffold possesses anti-inflammatory properties in vivo [1], 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide can serve as a valuable chemical probe to investigate the biological pathways modulated by this specific core structure. Researchers can use this compound in head-to-head phenotypic assays against 2-substituted indole analogs to deconvolute the functional consequences of this key structural variation. This application is particularly relevant for early-stage drug discovery programs aiming to validate novel targets in inflammation or related therapeutic areas.

Physicochemical Benchmarking in Analog Series

As demonstrated by its molecular weight of 293.4 g/mol compared to the 387.46 g/mol of its 4-fluorophenyl analog , this compound provides a useful benchmark for assessing the impact of specific substituents on key physicochemical parameters like molecular weight, lipophilicity (cLogP), and polar surface area. It is an ideal starting point for a medicinal chemistry campaign focused on optimizing the drug-like properties of the indole-propanamide series. Researchers can systematically add functional groups and measure changes in solubility and permeability, using this compound as a baseline.

Reference for Analytical Method Development

With its well-defined chemical structure, CAS number 1090554-69-0, and molecular formula C18H19N3O [2], 3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for the detection and quantification of this compound and its potential metabolites or degradation products in complex biological matrices. Its distinct UV absorbance profile, characteristic of the indole and pyridine chromophores, facilitates sensitive detection.

Application
Selection Property
Validation Focus
Inflammatory Pathway Research
Indole-3-Propanamide Scaffold
Topical TPA-induced skin inflammation model response (class-level evidence)
AR Degradation Probe Studies
Linker Conformation Specificity
Target engagement comparison with enzalutamide-resistant cell models
Analytical Method Development
MW 293.4 g/mol, C18H19N3O
HPLC/LC-MS purity and stability under research-matrix conditions

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